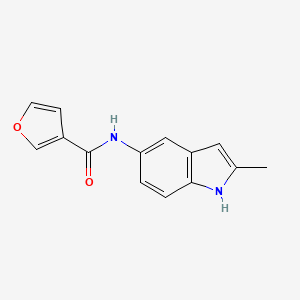
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide (MI-2) is a small molecule inhibitor that has been developed to target the MDM2-p53 interaction. The MDM2 protein is known to inhibit the activity of the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the formation of cancerous cells. MI-2 has been shown to disrupt the MDM2-p53 interaction, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Mécanisme D'action
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide works by binding to the MDM2 protein, which is overexpressed in many types of cancer cells. By binding to MDM2, this compound prevents it from inhibiting the activity of p53, allowing p53 to function normally and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that occurs naturally in the body. This compound also inhibits the growth and proliferation of cancer cells, and has been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide is its potency and specificity for the MDM2-p53 interaction, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide and related compounds. One area of research is the optimization of this compound for improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound treatment, which could help to identify patients who are most likely to benefit from this therapy. Additionally, there is potential for the development of combination therapies that incorporate this compound with other anti-cancer agents, which could further enhance its therapeutic efficacy.
Méthodes De Synthèse
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-methyl-1H-indole-5-carboxylic acid with furan-3-carboxylic acid, followed by the addition of various reagents to introduce the necessary functional groups. The final product is purified using chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to exhibit potent anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer. This compound has also been shown to be effective in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-6-11-7-12(2-3-13(11)15-9)16-14(17)10-4-5-18-8-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNIVDMDTVEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
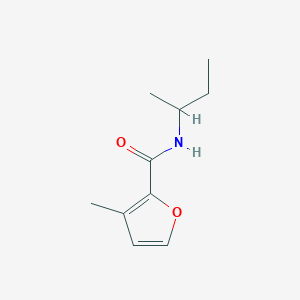
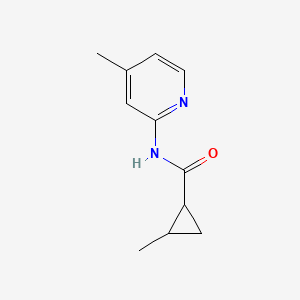


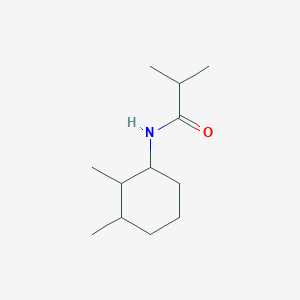
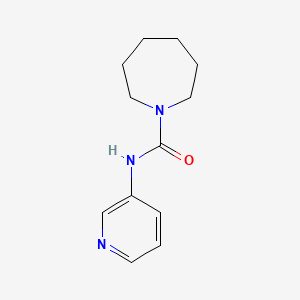
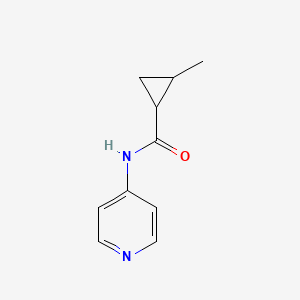
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)
![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
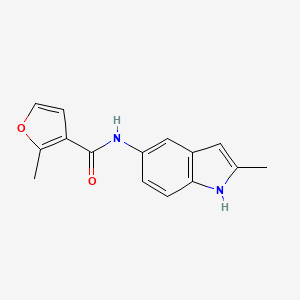

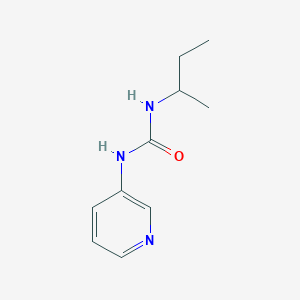

![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)
